molecular formula C8H8ClNO B8641113 1-(2-Chloropyridin-4-yl)propan-2-one

1-(2-Chloropyridin-4-yl)propan-2-one

Cat. No. B8641113
M. Wt: 169.61 g/mol
InChI Key: DMKZDMGEFRGKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404684B2

Procedure details

To a stirred solution of diisopropylamine (14.22 ml, 101.43 mmol) cooled to −78° C. is added dropwise butyllithium (60 ml). The reaction mixture is stirred and allowed to warm to 0° C. over 15 minutes after which time 2-chloro-4-methylpyridine is added to the stirred solution. After 1 hour, ethyl acetate (18.88 ml) and THF (78 ml) are added over 45 minutes followed by acetic acid (11.4 ml, 193.2 mmol) and stirring continued for 20 minutes. The reaction mixture is concentrated in vacuo and the crude product dissolved in with water (200 ml). The aqueous is extracted with chloroform (3×300 ml) and the combined organic portions washed with water (200 ml), brine (200 ml), dried over MgSO4 and the solvent removed in vacuo to yield the crude product as a brown oil. Purification by chromatography on silica, eluting with ethyl acetate-hexane affords the titled compound.
Quantity
14.22 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
78 mL
Type
solvent
Reaction Step Five
Quantity
18.88 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][N:15]=1.[C:21](O)(=[O:23])[CH3:22]>C1COCC1.C(OCC)(=O)C>[Cl:13][C:14]1[CH:19]=[C:18]([CH2:20][C:21](=[O:23])[CH3:22])[CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
14.22 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C
Step Four
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
78 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18.88 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the stirred solution
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 20 minutes
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the crude product dissolved in with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous is extracted with chloroform (3×300 ml)
WASH
Type
WASH
Details
the combined organic portions washed with water (200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.